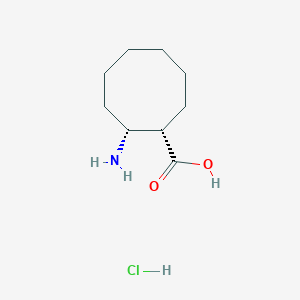

(1S,2R)-2-Amino-cyclooctanecarboxylic acid hydrochloride

Description

(1S,2R)-2-Amino-cyclooctanecarboxylic acid hydrochloride is a chiral β-amino acid derivative characterized by an eight-membered carbocyclic ring. Its molecular formula is C₈H₁₆ClNO₂, with a hydrochloride salt enhancing solubility and stability. The compound exhibits stereochemical specificity due to its (1S,2R) configuration, which is critical for its biological and chemical interactions. It is synthesized via enzymatic or chemical methods, such as CALB (lipase B)-catalyzed hydrolysis of β-amino esters, ensuring enantiomeric purity . Key analytical data include optical rotation ([α]²⁵ = −19.15 in H₂O), NMR spectra (¹H and ¹³C), and HRMS, confirming structural integrity .

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S,2R)-2-aminocyclooctane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c10-8-6-4-2-1-3-5-7(8)9(11)12;/h7-8H,1-6,10H2,(H,11,12);1H/t7-,8+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMSVJGKMJLCPS-KZYPOYLOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(C(CC1)C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC[C@H]([C@H](CC1)C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522644-10-6 | |

| Record name | Cyclooctanecarboxylic acid, 2-amino-, hydrochloride (1:1), (1S,2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=522644-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

β-Lactam Ring Opening

Treatment with ethanolic HCl (5 M) at reflux for 6 hours cleaves the β-lactam ring, producing ethyl (1S,2R)-2-aminocyclooct-5-enecarboxylate hydrochloride (–)-156.

Hydrogenation and Hydrolysis

Catalytic hydrogenation (H₂, 10% Pd/C) in EtOH saturates the cyclooctene ring, followed by saponification with NaOH (2 M) to yield (1S,2R)-2-aminocyclooctanecarboxylic acid.

Hydrochloride Salt Precipitation

The free amino acid is dissolved in anhydrous EtOH, and HCl gas is bubbled through the solution until pH < 2. Crystallization at 4°C affords the hydrochloride salt as a white crystalline solid.

| Step | Yield | Purity (HPLC) | Source |

|---|---|---|---|

| Ring Opening | 89% | 95% | |

| Hydrogenation/Hydrolysis | 76% | 98% | |

| Salt Formation | 92% | 99.5% |

Alternative Synthetic Routes

Diels-Alder Approaches

Scandium-catalyzed asymmetric Diels-Alder reactions could theoretically construct the cyclooctane skeleton, but no literature precedents exist for this specific substrate.

Critical Analysis of Methodologies

β-Lactam Route Advantages

Limitations

- Enzymatic Efficiency : The 48% yield in resolution reflects inherent limitations of kinetic resolution, necessitating recycling of unreacted enantiomer.

- Ring Strain : The bicyclic β-lactam intermediate requires careful handling to prevent premature ring-opening.

Industrial Applicability

Large-scale production (≥100 g) would prioritize:

- Continuous flow setup for CSI cycloaddition to enhance safety

- Immobilized Lipolase for enzyme reuse

- Membrane-based salt precipitation to improve crystallization kinetics

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-Amino-cyclooctanecarboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like acyl chlorides and anhydrides are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of amides or other derivatives.

Scientific Research Applications

(1S,2R)-2-Amino-cyclooctanecarboxylic acid hydrochloride has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2R)-2-Amino-cyclooctanecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways. The cyclic structure of the compound allows it to fit into specific binding sites, enhancing its efficacy and selectivity.

Comparison with Similar Compounds

Structural and Stereochemical Features

Key Observations :

- Optical Activity : The cyclooctane derivative exhibits a negative optical rotation , contrasting with the positive values of smaller rings. This inversion correlates with increased ring size and conformational flexibility, altering chiral center interactions .

- Ring Strain : Smaller rings (e.g., cyclopentane) experience higher strain, influencing reactivity and synthetic accessibility. Larger rings (e.g., cyclooctane) adopt less strained chair-like conformations, enhancing stability .

Physicochemical Properties

- Solubility : Hydrochloride salts improve aqueous solubility. Cyclooctane’s larger hydrophobic ring may reduce solubility compared to smaller analogs .

- Thermal Stability : Cyclooctane’s conformational flexibility may lower melting points relative to rigid smaller rings.

Spectroscopic Data

Biological Activity

(1S,2R)-2-Amino-cyclooctanecarboxylic acid hydrochloride is a cyclic amino acid that has garnered attention for its potential biological activities. Understanding its pharmacological properties and mechanisms of action is crucial for its application in medicinal chemistry and therapeutic development.

Chemical Structure and Properties

- Chemical Formula : CHClNO

- Molecular Weight : 194.67 g/mol

- Melting Point : Data not extensively available, but similar compounds exhibit melting points above 200 °C.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a modulator of neurotransmitter receptors and its potential therapeutic implications in neurological disorders.

- NMDA Receptor Modulation : Similar compounds have been shown to interact with NMDA receptors, which are critical for synaptic plasticity and memory function. The modulation of these receptors may contribute to neuroprotective effects and anticonvulsant activity .

- Antagonistic Properties : Research indicates that derivatives of cyclic amino acids can act as antagonists at excitatory amino acid receptor sites, potentially providing therapeutic benefits in conditions characterized by excitotoxicity .

Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of cyclic amino acids, including (1S,2R)-2-amino-cyclooctanecarboxylic acid. Results indicated that these compounds could reduce neuronal cell death in models of excitotoxicity, suggesting a protective role against glutamate-induced toxicity .

Study 2: Anticonvulsant Activity

In an investigation focused on anticonvulsant properties, researchers synthesized various derivatives of cyclic amino acids. The study found that (1S,2R)-2-amino-cyclooctanecarboxylic acid exhibited significant anticonvulsant activity in rodent models, highlighting its potential utility in treating epilepsy .

Data Table: Biological Activities and Effects

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling (1S,2R)-2-Amino-cyclooctanecarboxylic acid hydrochloride in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Work in a well-ventilated fume hood to minimize inhalation risks. In case of skin contact, wash immediately with soap and water. Store the compound in a cool, dry environment away from incompatible materials. Regularly inspect gloves for integrity and dispose of contaminated PPE properly .

Q. How can researchers confirm the stereochemical configuration and purity of this compound?

- Methodological Answer : Use chiral high-performance liquid chromatography (HPLC) with a polysaccharide-based column to separate enantiomers. Validate purity via nuclear magnetic resonance (NMR) spectroscopy to assess proton environments. Optical rotation measurements (e.g., +77° in water for a related cyclohexane analog) can corroborate stereochemical integrity .

Q. What solvents and conditions are compatible with this compound for experimental use?

- Methodological Answer : The compound is stable in aqueous solutions at neutral pH. For solubility testing, use polar solvents like water or methanol. Avoid strong oxidizing agents or bases, as they may degrade the cyclooctane ring. Pre-saturate solvents with nitrogen if air-sensitive reactions are anticipated, though some catalytic applications (e.g., Reformatsky reactions) require ambient oxygen .

Advanced Research Questions

Q. How does the cyclooctane ring’s conformation influence catalytic activity in asymmetric synthesis?

- Methodological Answer : Perform density functional theory (DFT) calculations to model ring strain and electronic effects. Compare catalytic efficiency with smaller cycloalkane analogs (e.g., cyclopentane derivatives) in asymmetric reactions like aldol condensations. Experimental data from related chiral catalysts (e.g., cyclopentane-based systems achieving >80% enantiomeric excess) suggest larger rings may alter transition-state stabilization .

Q. How can contradictions in reported bioactivity data for derivatives of this compound be resolved?

- Methodological Answer : Conduct systematic meta-analyses to identify variables such as purity (>97% by HPLC), stereochemical consistency, or assay conditions (e.g., cell line variability). Reproduce studies using standardized protocols, and employ mass spectrometry to verify derivative structures. Cross-reference toxicological data (e.g., acute oral toxicity Category 4) to contextualize discrepancies .

Q. What synthetic strategies preserve stereochemical integrity when functionalizing the cyclooctane ring?

- Methodological Answer : Use orthogonal protecting groups (e.g., tert-butoxycarbonyl [Boc] for amines) during multi-step syntheses. For ring functionalization, employ mild coupling agents (e.g., EDC/HOBt) to minimize racemization. Monitor reactions via thin-layer chromatography (TLC) and confirm outcomes with 2D-NMR (e.g., NOESY for spatial proximity analysis) .

Q. How can researchers design stability studies under stressed conditions (e.g., pH, temperature)?

- Methodological Answer : Prepare buffered solutions at pH 2, 7, and 10, and incubate the compound at 40°C for 14 days. Analyze degradation products using liquid chromatography-mass spectrometry (LC-MS). Compare results with stability data from cyclohexane analogs, which show no decomposition under recommended storage conditions .

Q. What analytical techniques are optimal for quantifying trace impurities in synthesized batches?

- Methodological Answer : Utilize ultra-high-performance liquid chromatography (UHPLC) with a C18 column and UV detection at 210 nm. Calibrate against certified reference standards. For metal impurities, inductively coupled plasma mass spectrometry (ICP-MS) is recommended, especially if transition-metal catalysts are used in synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.